

# The Pharmacological Potential of Substituted Quinolines: A Technical Guide to Biological Activities

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Compound of Interest

Compound Name: 2-tert-Butylquinoline

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Introduction: The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives are found in numerous natural products, most notably the anti-malarial alkaloid quinine, and form the core of a wide array of synthetic drugs.[3][4] The versatility of the quinoline ring system allows for substitutions at various positions, leading to a diverse range of pharmacological activities.[5] This has made substituted quinolines a focal point for drug discovery and development, with applications spanning anticancer, antimicrobial, anti-inflammatory, and antiviral therapies.[6][7]

This technical guide provides an in-depth overview of the principal biological activities of substituted quinolines, aimed at researchers, scientists, and drug development professionals. It details the mechanisms of action, presents quantitative activity data, outlines key experimental protocols, and visualizes critical signaling pathways to offer a comprehensive resource for advancing research in this field.

## **Anticancer Activities**

Substituted quinolines have emerged as a significant class of anticancer agents, exhibiting cytotoxicity through multiple mechanisms of action.[8] These include the inhibition of critical cellular enzymes, disruption of microtubule dynamics, and interference with DNA replication.[8] [9] Several quinoline-based drugs, such as bosutinib (a Src/Abl kinase inhibitor) and lenvatinib



(a multi-kinase inhibitor), have been approved for cancer treatment, underscoring the clinical importance of this scaffold.[10]

## **Mechanisms of Action**

- Kinase Inhibition: A primary anticancer strategy for quinoline derivatives is the inhibition of protein kinases that are often dysregulated in cancer. Quinolines have been designed to target key kinases in oncogenic signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Pim-1 kinase.[11][12][13] By blocking the ATP-binding site of these enzymes, they prevent the phosphorylation of downstream substrates, thereby halting signal transduction that promotes cell proliferation and survival.[13]
- Tubulin Polymerization Inhibition: Several quinoline derivatives act as antimitotic agents by disrupting microtubule dynamics.[5] They often bind to the colchicine binding site on β-tubulin, which is located at the interface between α- and β-tubulin subunits.[3][6] This binding induces a conformational change in the tubulin dimer, preventing its polymerization into microtubules.[6] The resulting disruption of the mitotic spindle triggers a cell cycle arrest at the G2/M phase and ultimately leads to apoptosis.[14]
- Topoisomerase Inhibition: Topoisomerases are crucial enzymes that manage DNA topology during replication and transcription.[11] Some quinoline derivatives, structurally similar to camptothecin, function as topoisomerase I inhibitors. They intercalate into the DNA strand and stabilize the transient DNA-topoisomerase complex, leading to DNA strand breaks and cell death.[11]
- DNA Intercalation: The planar aromatic structure of the quinoline ring allows certain
  derivatives to intercalate directly between the base pairs of the DNA double helix. This
  interference with the DNA structure disrupts essential cellular processes like replication and
  transcription, leading to cytotoxic effects.[11]

## **Quantitative Data: In Vitro Anticancer Activity**

The following table summarizes the cytotoxic activity of representative substituted quinoline derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

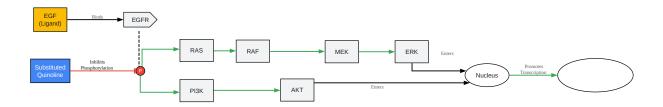


Compound Class/Name	Cancer Cell Line	Target/Mechan ism	IC50 Value	Reference(s)
Quinoline- Chalcone Hybrid (12e)	MGC-803 (Gastric)	Not Specified	1.38 μΜ	[12]
Quinoline- Chalcone Hybrid (12e)	HCT-116 (Colon)	Not Specified	5.34 μΜ	[12]
Quinoline- Chalcone Hybrid (12e)	MCF-7 (Breast)	Not Specified	5.21 μΜ	[12]
4- Anilinoquinoline (61)	Various	Not Specified	1.5–3.9 nM	[4]
Quinoline-Indole Hybrid (62)	HepG2, KB, HCT-8	Tubulin Inhibition	2–11 nM	[4]
5,8- Quinolinedione (8)	HCT116 (Colon)	Not Specified	0.44 μΜ	[11]
2-Aryl-4-amide- quinoline (G13)	MDA-MB-231 (Breast)	Tubulin Inhibition	Potent Apoptosis	[14]
6-methoxy-8- aminoquinoline (7)	T47D (Breast)	Not Specified	16 ± 3 nM	[15]
N-alkylated, 2- oxoquinoline	HEp-2 (Larynx)	Not Specified	49.01–77.67% IC	[16]
Pyrazolo[4,3- f]quinoline (76)	Not Specified	Haspin Kinase	14 nM	[9]

# **Key Signaling Pathways**



The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation and survival.[17][18] Quinoline-based inhibitors can block the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of these pathways.

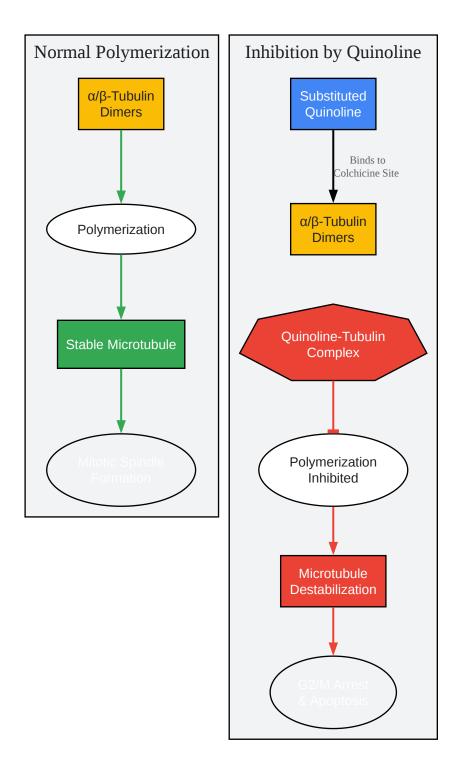


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Figure 1: Inhibition of EGFR signaling by substituted quinolines.

Microtubules are dynamic polymers of  $\alpha$ - and  $\beta$ -tubulin heterodimers. Their assembly and disassembly are essential for forming the mitotic spindle during cell division. Quinoline-based inhibitors bind to the colchicine site, preventing the tubulin dimers from adopting the straight conformation necessary for polymerization, leading to microtubule destabilization.[3][6]





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Figure 2: Mechanism of tubulin polymerization inhibition.

# **Experimental Protocol: MTT Cytotoxicity Assay**

## Foundational & Exploratory



The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1][19] Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of viable cells.[1]

#### Materials:

- 96-well cell culture plates
- Cancer cell line of interest
- Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
- Phosphate-Buffered Saline (PBS)
- MTT solution (5 mg/mL in PBS, sterile filtered)[20]
- Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)[1]
- Test compound (substituted quinoline) dissolved in a suitable solvent (e.g., DMSO)
- Microplate reader (absorbance at 570-590 nm)

#### Procedure:

- Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 μL of complete medium). Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[21]
- Compound Treatment: Prepare serial dilutions of the test quinoline compound in culture medium. Remove the old medium from the wells and add 100 μL of the medium containing different concentrations of the test compound. Include wells with vehicle control (solvent only) and untreated cells (medium only).
- Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[12]



- MTT Addition: After incubation, carefully remove the treatment medium. Add 100  $\mu$ L of fresh serum-free medium and 10  $\mu$ L of the 5 mg/mL MTT solution to each well.[20]
- Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to reduce MTT into formazan crystals.[19]
- Solubilization: Add 100-150 μL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[19] Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

## **Antimicrobial Activities**

Quinolines are a cornerstone of antimicrobial therapy, most famously represented by the fluoroquinolone class of antibiotics (e.g., ciprofloxacin).[3] These synthetic agents exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[7] Research continues to explore novel quinoline derivatives to combat the growing threat of antimicrobial resistance.

# **Mechanism of Action**

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA synthesis.[7] They target two essential type II topoisomerase enzymes:

- DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a
  process necessary to relieve torsional stress during replication and transcription. Quinolones
  bind to the DNA-gyrase complex, trapping the enzyme and leading to double-strand DNA
  breaks.
- Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes. Inhibition of topoisomerase IV by quinolones prevents the



segregation of bacterial chromosomes, thereby blocking cell division.[7]

The selective toxicity of quinolones arises from the structural differences between bacterial topoisomerases and their eukaryotic counterparts.

# **Quantitative Data: In Vitro Antimicrobial Activity**

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various quinoline derivatives against pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

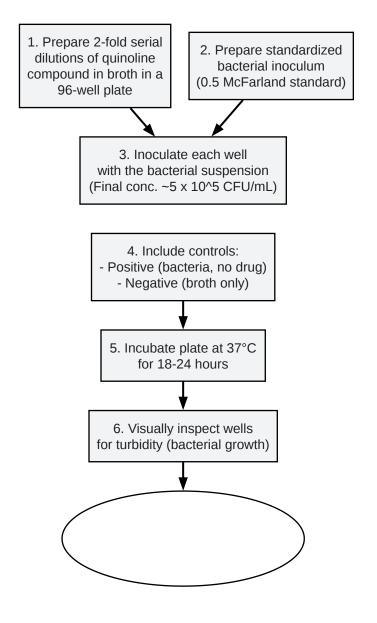


Compound Class/Name	Bacterial Strain	MIC Value (μg/mL)	Reference(s)
Quinoline-based amide (3c)	Staphylococcus aureus	2.67	[3]
Quinoline-based amide (3c)	Escherichia coli	~5.5	[3]
Quinoline-based amide (3c)	Bacillus subtilis	~4.0	[3]
6-amino-4-methyl-1H- quinoline-2-one (6)	Bacillus cereus	3.12	[2]
6-amino-4-methyl-1H- quinoline-2-one (6)	Staphylococcus aureus	6.25	[2]
Quinolone Hybrid (5d)	MRSA (Methicillin- resistant S. aureus)	4-16	[6]
Quinolone Hybrid (5d)	VRE (Vancomycin- resistant Enterococci)	4-16	[6]
Hydroxyimidazolium Hybrid (7b)	Staphylococcus aureus	2	
Hydroxyimidazolium Hybrid (7b)	Mycobacterium tuberculosis H37Rv	10	
Dihydrotriazine- quinoline (93a-c)	Gram-positive & Gram-negative strains	2	[22]
7-morpholino derivative (28)	Staphylococcus aureus	Better than Ciprofloxacin	[23]

# **Experimental Workflow: Broth Microdilution MIC Assay**

The following diagram illustrates the workflow for determining the MIC of a compound using the broth microdilution method.





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Figure 3: Workflow for Broth Microdilution MIC Determination.

# **Experimental Protocol: Broth Microdilution Method**

This protocol outlines the standard procedure for determining the MIC of a test compound against a bacterial strain.[24][25]

#### Materials:

- Sterile 96-well microtiter plates[26]
- Bacterial strain of interest



- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
- Test quinoline compound stock solution
- Sterile saline or PBS
- 0.5 McFarland turbidity standard
- · Micropipettes and sterile tips

#### Procedure:

- Compound Dilution: Dispense 100 μL of sterile broth into all wells of a 96-well plate. In the first column, add 100 μL of the test compound at twice the highest desired concentration.
   Perform a 2-fold serial dilution by transferring 100 μL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 μL from the tenth column. [26] Columns 11 and 12 will serve as controls.
- Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL.[24]
- Inoculum Dilution: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.
- Inoculation: Add the appropriate volume of the diluted inoculum to wells in columns 1 through
   11. Do not add bacteria to column 12 (sterility control). Add bacteria but no compound to column 11 (growth control).[26]
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- Reading the MIC: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as observed by the clarity of the broth.[24]

# **Anti-inflammatory Activities**



Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Substituted quinolines have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory cascade.[16][27]

#### **Mechanism of Action**

- Inhibition of Pro-inflammatory Enzymes: A primary anti-inflammatory mechanism for some quinolines is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.
   [27]
- Modulation of Signaling Pathways: Quinolines can suppress the production of proinflammatory cytokines like TNF-α and interleukin-6 (IL-6). This is often achieved by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[16]
- Nitric Oxide (NO) Production Inhibition: During inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. Some quinoline derivatives can inhibit the production of NO in activated macrophages.[19]

**Quantitative Data: In Vitro Anti-inflammatory Activity** 

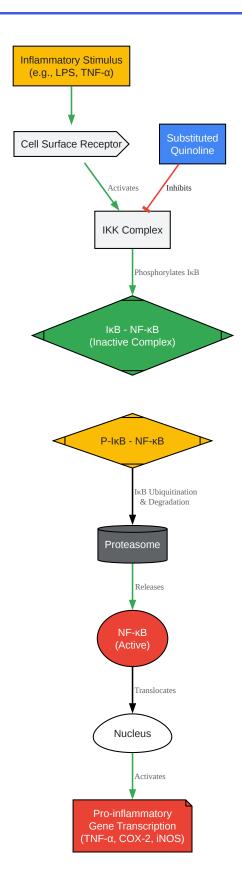


Compound/Cla ss	Assay/Target	Cell Line	IC50 Value	Reference(s)
Chloro- substituted quinoline (c)	Anti- inflammatory activity	Not Specified	214.45 μg/mL	[28]
Quinoline-4- carboxylic acid	LPS-induced inflammation	RAW264.7	Appreciable affinity	[19]
Quinoline-3- carboxylic acid	LPS-induced inflammation	RAW264.7	Appreciable affinity	[19]
Pyrazolo[5,1- b]quinazoline (A)	COX-2 Inhibition	Not Specified	47 nM	[29]
Pyrazolo[1,5- a]quinazoline (58c)	Anti- inflammatory activity	Not Specified	39.1 μΜ	[29]

# **Key Signaling Pathway: NF-kB Activation**

The NF- $\kappa$ B pathway is central to inflammation. In resting cells, NF- $\kappa$ B dimers are held inactive in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Pro-inflammatory stimuli (like LPS or TNF- $\alpha$ ) trigger a signaling cascade that activates the I $\kappa$ B kinase (IKK) complex. IKK phosphorylates I $\kappa$ B, targeting it for ubiquitination and proteasomal degradation. The released NF- $\kappa$ B then translocates to the nucleus to activate the transcription of pro-inflammatory genes.[15][22] Quinoline inhibitors can block this pathway at various points, such as by inhibiting IKK activation.





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Figure 4: Inhibition of the canonical NF-kB signaling pathway.



# **Experimental Protocol: Griess Assay for Nitric Oxide**

The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and quantifiable breakdown product of nitric oxide (NO).[30] The assay involves a two-step diazotization reaction.[30]

#### Materials:

- RAW 264.7 macrophage cell line
- 96-well cell culture plates
- · Lipopolysaccharide (LPS) for cell stimulation
- Griess Reagent System:
  - Reagent A: Sulfanilamide in phosphoric acid[31]
  - Reagent B: N-(1-naphthyl)ethylenediamine (NED) in water[31]
- Sodium nitrite (NaNO2) standard solution
- Culture medium
- Microplate reader (absorbance at 540-550 nm)

#### Procedure:

- Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test quinoline compound for 1 hour.[27]
- Stimulation: Stimulate the cells by adding LPS (e.g., final concentration of 1 μg/mL) to induce iNOS expression and NO production. Include appropriate controls (untreated cells, cells with LPS only).[27]
- Incubation: Incubate the plate for 24 hours at 37°C.[27]



- Sample Collection: After incubation, carefully collect 50  $\mu$ L of the cell culture supernatant from each well and transfer it to a new 96-well plate.
- Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite in the culture medium (e.g., 0-100 μM).[31]
- · Griess Reaction:
  - $\circ$  Add 50  $\mu$ L of Griess Reagent A (Sulfanilamide) to each well containing the standards and samples.
  - Incubate for 5-10 minutes at room temperature, protected from light.[31]
  - Add 50 μL of Griess Reagent B (NED) to all wells.
  - Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.[31]
- Absorbance Measurement: Read the absorbance at 540 nm or 550 nm using a microplate reader.[27]
- Calculation: Determine the nitrite concentration in the samples by comparing their absorbance values to the sodium nitrite standard curve. Calculate the percentage of NO production inhibition relative to the LPS-only control.

## **Antiviral Activities**

The quinoline scaffold is present in several established antiviral drugs and continues to be a source of new lead compounds.[3] Derivatives have shown activity against a wide range of viruses, including coronaviruses, enteroviruses, and HIV, by interfering with various stages of the viral life cycle.[3][28]

## **Mechanism of Action**

 Entry Inhibition: A well-known mechanism, particularly for chloroquine and hydroxychloroquine, involves the inhibition of viral entry. These compounds are weak bases that accumulate in acidic endosomes, increasing the endosomal pH. This pH change can



inhibit the function of pH-dependent proteases that are necessary for viral fusion and entry into the host cell cytoplasm.[8]

- Replication Inhibition: Some quinoline derivatives can inhibit viral replication by targeting viral
  enzymes, such as RNA-dependent RNA polymerase or proteases, which are essential for
  synthesizing new viral components.
- Capsid Binding: For non-enveloped viruses like enteroviruses, certain quinoline analogues
  act as capsid binders. They fit into a hydrophobic pocket in the viral capsid protein (e.g.,
  VP1), stabilizing the capsid and preventing the uncoating and release of the viral genome
  into the host cell.[1][32]

# **Quantitative Data: In Vitro Antiviral Activity**

The following table presents the 50% effective concentration (EC50) of various quinoline derivatives against different viruses.

Compound Name	Virus	Cell Line	EC50 Value	Reference(s)
Chloroquine	SARS-CoV-2	Vero E6	1.13 μΜ	[8]
Hydroxychloroqui ne	SARS-CoV-2	Vero E6	0.72 μΜ	[8]
Chloroquine	HCoV-OC43	HEL	0.73 μΜ	[8]
Amodiaquine	HCoV-229E	HEL	0.12 μΜ	[8]
Quinoline Analogue (19)	Enterovirus D68 (EV-D68)	RD	0.05 - 0.10 μΜ	[1][32]
Quinoline Analogue (4)	Resp. Syncytial Virus (RSV)	Not Specified	8.6 μg/mL	[27]
Quinoline Analogue (6)	Yellow Fever Virus (YFV)	Not Specified	3.5 μg/mL	[27]

# **Conclusion and Future Perspectives**



The substituted quinoline scaffold is a remarkably versatile and enduringly important pharmacophore in drug discovery. Its derivatives have demonstrated a broad spectrum of potent biological activities, leading to the development of clinically successful drugs for cancer, infectious diseases, and inflammatory conditions. The ability to modify the quinoline core at multiple positions provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on several key areas. The development of novel quinoline hybrids, which combine the quinoline moiety with other pharmacologically active fragments, holds great potential for creating multi-target agents with enhanced efficacy and the ability to overcome drug resistance. Furthermore, a deeper understanding of the specific molecular interactions between quinoline derivatives and their biological targets, aided by computational modeling and structural biology, will facilitate the rational design of next-generation therapeutics. As our knowledge of complex disease pathways grows, the adaptable nature of the substituted quinoline will undoubtedly ensure its continued prominence in the quest for new and more effective medicines.

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